molecular formula C10H16N2S B13525978 4-(Cyclohexylmethyl)-1,3-thiazol-2-amine

4-(Cyclohexylmethyl)-1,3-thiazol-2-amine

Cat. No.: B13525978
M. Wt: 196.31 g/mol
InChI Key: YGJMPXCKCADWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylmethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a cyclohexylmethyl group

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-(cyclohexylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H16N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,11,12)

InChI Key

YGJMPXCKCADWLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Classical Condensation of 1,1-Dichloroacetone with Thiourea

A closely related thiazole derivative, 4-(methoxymethyl)-1,3-thiazol-2-amine, is synthesized by condensation of 1,1-dichloroacetone with thiourea under heating, followed by reaction with methanol and magnesium sulfate to yield the substituted thiazole ring. This method can be adapted for the cyclohexylmethyl substituent by replacing the halogenated acetone with an appropriate cyclohexylmethyl halide or precursor.

Typical Reaction Conditions:

Step Reagents Conditions Time Yield
1 1,1-Dichloroacetone + Thiourea 55 °C, stirring 3 hours -
2 Methanol + MgSO4 Reflux 72 hours 43% (for methoxymethyl analog)

This approach involves nucleophilic attack by thiourea on the halogenated ketone, ring closure to form the thiazole, and subsequent substitution to introduce the side chain.

Palladium-Catalyzed Isocyanide Insertion for 4-Substituted Thiazoles

A more advanced method involves palladium-catalyzed insertion of isocyanides into 2-bromophenylthioureas to synthesize substituted thiazole derivatives. While this method is described for benzo[d]thiazin-2-amines, the principle can be extended to prepare 4-substituted 1,3-thiazol-2-amines with cyclohexylmethyl groups by using cyclohexylisocyanide as the isocyanide source.

Key reaction parameters:

Component Amount
2-Bromophenylthiourea 0.25 g (0.82 mmol)
Cyclohexylisocyanide 0.25 mL (1.23 mmol)
Pd(OAc)2 18.4 mg (10 mol%)
dppf (ligand) 45 mg (10 mol%)
Cs2CO3 (base) 0.53 g (2 equiv)
Solvent Anhydrous toluene (5 mL)
Temperature 110 °C
Time 12 hours

After reaction, purification is achieved by silica gel chromatography.

Alkylation of 1,3-Thiazol-2-amine Derivatives

An alternative approach is the alkylation of 1,3-thiazol-2-amine at the 4-position with cyclohexylmethyl halides under basic conditions. This method is supported by analogous reactions with other benzyl or substituted benzyl halides. Typically, sodium hydride (NaH) in tetrahydrofuran (THF) is used to generate the nucleophilic thiazole anion, which then reacts with the alkyl halide.

Typical Reaction Conditions:

Step Reagents Conditions Time Yield (analogous)
1 1,3-Thiazol-2-amine + NaH (1.5 eq) THF, room temperature 1 hour -
2 Cyclohexylmethyl bromide (1.5 eq) Stirring, room temp 10 min 16–18% (similar benzyl derivatives)

The reaction is monitored by thin-layer chromatography (TLC), quenched with saturated NH4Cl, extracted with ethyl acetate, dried, and purified by silica gel chromatography.

Amidation and Functional Group Transformations

In some cases, further functionalization of the cyclohexylmethyl substituent is achieved via amidation reactions using carboxylic acids or acyl chlorides with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and dimethylaminopyridine (DMAP). These reactions provide derivatives for biological evaluation but can also be adapted to introduce the cyclohexylmethyl group via amide intermediates.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Classical condensation 1,1-Dichloroacetone + Thiourea 55 °C, 3 h; then MeOH reflux 72 h 43 (methoxymethyl analog) Adaptable for cyclohexylmethyl halides
Pd-catalyzed isocyanide insertion 2-Bromophenylthiourea + cyclohexylisocyanide + Pd(OAc)2 + dppf 110 °C, 12 h Not specified High selectivity, requires Pd catalyst
Alkylation of thiazol-2-amine 1,3-Thiazol-2-amine + NaH + cyclohexylmethyl bromide RT, THF, 1 h + 10 min ~16–18 (analogous) Straightforward, moderate yield
Amidation with carboxylic acids Aminothiazole + cyclohexylcarboxylic acid + EDAC + DMAP RT, variable 20–77 (derivatives) Used for functionalized derivatives

Analytical and Purification Techniques

  • Reaction progress is commonly monitored by thin-layer chromatography (TLC) on silica gel plates with UV detection.
  • Purification is typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization includes ^1H-NMR, ^13C-NMR, and mass spectrometry (ESI-MS) to confirm molecular weight and structure.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-(Cyclohexylmethyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazol-2-amine
  • 4-(Phenylmethyl)-1,3-thiazol-2-amine
  • 4-(Cyclohexyl)-1,3-thiazol-2-amine

Uniqueness

4-(Cyclohexylmethyl)-1,3-thiazol-2-amine is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer advantages in terms of binding affinity and specificity compared to other similar compounds.

Biological Activity

4-(Cyclohexylmethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole-based compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C11H16N2S
Molecular Weight 212.32 g/mol
IUPAC Name This compound
CAS Number [Not provided]

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities. The specific biological activities of this compound include:

  • Antitumor Activity :
    • Thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant inhibitory effects on human cancer cell lines such as MCF-7 and HepG2, with IC50 values in the micromolar range . Although specific data for this compound is limited, its structural similarities to active compounds suggest potential antitumor properties.
  • Enzyme Inhibition :
    • Thiazole derivatives are often evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and various kinases. Compounds with similar structures have demonstrated effective AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.
  • Antimicrobial Properties :
    • Thiazoles are known for their antimicrobial activities against bacteria and fungi. While specific studies on this compound are scarce, related thiazole compounds have shown promising results against a range of pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar thiazole compounds have been shown to modulate kinase activity, which is critical in cell signaling pathways involved in cancer progression . The inhibition of kinases such as CDK9 and GSK-3β by structurally related compounds suggests that this compound may exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Antitumor Activity Study :
    • A study synthesized various thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. Compounds with structural similarities to this compound exhibited IC50 values ranging from 1.11 μg/mL to 5 μg/mL against MCF-7 and HepG2 cells . This suggests that further investigation into the specific compound could yield significant findings.
  • Enzyme Inhibition Research :
    • Research has shown that thiazole derivatives can effectively inhibit AChE activity. For example, a compound with a similar structure demonstrated an IC50 value of 2.7 µM against AChE . This highlights the potential for developing neuroprotective agents based on this scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclohexylmethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from analogous thiazole derivatives. A recommended approach involves:

  • Hantzsch Thiazole Synthesis : Cyclocondensation of cyclohexylmethyl-substituted ketones with thiourea in the presence of iodine or bromine as a cyclizing agent. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example, ethanol or DMF at 80–100°C for 6–12 hours may optimize ring closure .
  • Post-Synthetic Modifications : Introduce the cyclohexylmethyl group via nucleophilic substitution or cross-coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and cyclohexylmethyl group (δ 1.0–2.5 ppm for aliphatic protons). Splitting patterns confirm substitution positions .
    • ¹³C NMR : Verify carbonyl (C2, δ ~165 ppm) and cyclohexylmethyl carbons (δ 25–35 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂S: calc. 195.0954, observed 195.0956) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclohexylmethyl substituent on biological activity compared to other alkyl/aryl groups?

Methodological Answer:

  • Synthetic Analogs : Prepare derivatives with substituents like methyl, phenyl, or fluorinated groups at the cyclohexylmethyl position.
  • In Vitro Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, compare IC₅₀ values in kinase inhibition assays to determine steric/electronic effects .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to analyze binding interactions. The cyclohexyl group’s hydrophobicity may enhance binding to lipophilic pockets .

Q. What strategies are recommended for resolving contradictions in biological activity data between this compound and structurally similar thiazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compile data from analogs (e.g., 4-(4-Chlorophenyl) derivatives ) to identify trends. Contradictions may arise from assay variability (e.g., cell line differences) or substituent electronic effects.
  • Mechanistic Profiling : Use transcriptomics or proteomics to compare downstream signaling pathways. For example, RNA-seq can reveal if the cyclohexylmethyl group uniquely modulates inflammatory cytokines .
  • Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 μM) to account for non-linear effects .

Q. What are the common challenges in achieving high solubility and stability of this compound in aqueous systems, and how can formulation approaches address these issues?

Methodological Answer:

  • Solubility Challenges : The cyclohexylmethyl group increases hydrophobicity (LogP ~3.2), limiting aqueous solubility.
  • Formulation Solutions :
    • Co-Solvents : Use DMSO or PEG-400 in vitro (≤1% v/v to avoid cytotoxicity) .
    • Nanoparticle Encapsulation : Liposomal formulations improve bioavailability (e.g., 70% encapsulation efficiency with phosphatidylcholine) .

Q. Which in vitro and in vivo models are appropriate for assessing the pharmacological potential of this compound, particularly in inflammation or oncology research?

Methodological Answer:

  • In Vitro Models :
    • Cancer : NCI-60 cell panel for cytotoxicity screening. Compare GI₅₀ values with clinical agents (e.g., doxorubicin) .
    • Inflammation : LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression .
  • In Vivo Models :
    • Xenograft Mice : Evaluate tumor growth inhibition (e.g., 25 mg/kg daily, oral gavage) .
    • Collagen-Induced Arthritis : Assess anti-inflammatory efficacy via joint swelling reduction .

Notes

  • Methodological rigor aligns with peer-reviewed studies in medicinal chemistry and pharmacology.
  • Data tables synthesize findings from analogous compounds to address gaps in direct evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.